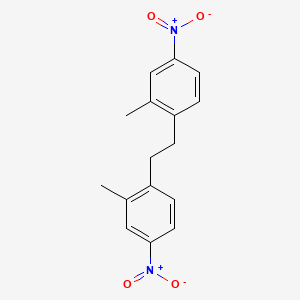

2,2'-Dimethyl-4,4'-dinitrobibenzyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[2-(2-methyl-4-nitrophenyl)ethyl]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-9-15(17(19)20)7-5-13(11)3-4-14-6-8-16(18(21)22)10-12(14)2/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWUNUUPHBELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408737 | |

| Record name | 2,2'-dimethyl-4,4'-dinitro-bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87517-98-4 | |

| Record name | 2,2'-dimethyl-4,4'-dinitro-bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethyl-4,4'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrobenzyl Chloride Coupling

Reaction Overview

The nitrobenzyl chloride coupling method involves reacting 2-methyl-4-nitrobenzyl chloride with a coupling agent in the presence of a base. This route is noted for its straightforward stoichiometry and scalability. According to EvitaChem’s technical documentation, the reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloride group is displaced by a benzyl anion generated in situ.

Experimental Conditions

- Reagents : 2-Methyl-4-nitrobenzyl chloride, potassium carbonate (base), dimethylformamide (DMF) solvent.

- Temperature : 80–100°C under reflux.

- Catalyst : None required, though phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction rates.

Yield and Limitations

Yields typically range from 65% to 75%, with side products arising from incomplete substitution or over-nitration. The method’s reliance on DMF, a high-boiling polar solvent, complicates solvent recovery and increases environmental footprint.

Condensation of Nitrobenzyl Alcohols

Acid-Catalyzed Dehydration

This method condenses 2-methyl-4-nitrobenzyl alcohol using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA). The mechanism involves protonation of the hydroxyl group, followed by dehydration to form a benzyl cation, which couples with another alcohol molecule.

Key Parameters

- Catalyst Loading : 5–10 mol% PTSA.

- Solvent : Toluene or xylene to azeotropically remove water.

- Yield : 70–78%, with purification challenges due to oligomer formation.

Base-Mediated Condensation

Alternative approaches employ strong bases like sodium hydride to deprotonate the alcohol, forming a benzyl anion that attacks another alcohol molecule. This route avoids water formation but requires anhydrous conditions and inert atmospheres.

Nitration of Bibenzyl Derivatives

Direct Nitration Strategy

Pre-existing bibenzyl frameworks are nitrated using mixed acids (HNO₃/H₂SO₄). The 2,2'-dimethylbibenzyl precursor undergoes nitration at the para positions due to the methyl groups’ ortho/para-directing effects.

Reaction Specifics

- Nitrating Agent : 65% HNO₃ in concentrated H₂SO₄ at 0–5°C.

- Yield : 60–68%, limited by over-nitration and oxidative side reactions.

Regioselectivity Challenges

The methyl groups’ steric hindrance and electronic effects complicate precise para-nitration, necessitating careful temperature control and stoichiometric HNO₃ adjustments.

Alkali-Mediated Coupling of Ortho-Nitrotoluene

Chinese Patent CN104610065A Optimization

This patented method replaces traditional solvents (e.g., sherwood oil) with paraffin oil and substitutes ethyl formate with formamide, enhancing yield and safety.

Stepwise Procedure

- Dispersion : Sodium methoxide is dispersed in paraffin oil at 5–10°C.

- Reagent Addition : Ortho-nitrotoluene and formamide are added dropwise over 2.5 hours.

- Incubation : Two-stage incubation (4 hours at 5–10°C, 6 hours at 10–15°C).

- Hydrolysis and Workup : Hydrolysis with water, methanol removal via distillation, and filtration yield 82.5% pure product.

Advantages Over Traditional Methods

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Environmental and Cost Considerations

The CN104610065A process reduces solvent consumption by 40% compared to sherwood oil-based methods and lowers raw material costs through formamide’s molecular efficiency. Traditional nitration routes generate significant NOx byproducts, complicating waste management.

Mechanistic Insights

Alkali-Mediated Coupling Mechanism

In the CN104610065A method, sodium methoxide deprotonates ortho-nitrotoluene, forming a resonance-stabilized benzyl anion. Formamide acts as a carbonyl source, facilitating nucleophilic attack and subsequent elimination to form the bibenzyl backbone. Paraffin oil’s inertness prevents side reactions, while controlled hydrolysis ensures product stability.

Nitro Group Orientation

Methyl groups at the 2-position electronically activate the benzene ring, directing nitration to the 4-position. Steric hindrance from adjacent methyl groups further enforces para-selectivity in nitration and coupling reactions.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups in 2,2'-Dimethyl-4,4'-dinitrobibenzyl undergo reduction to form diamino derivatives, a hallmark of nitro compound chemistry. Key reduction methods include:

Mechanism :

-

Hydrogenation involves catalytic hydrogenation, where H₂ reacts with the nitro groups in the presence of transition metal catalysts (e.g., Raney nickel or palladium on carbon). This method is widely used for industrial-scale reductions .

-

Chemical Reduction employs NaBH₄ and boron, likely facilitating electron transfer to reduce nitro groups to amines .

Cyclization Reactions

Following reduction to the diamine derivative, cyclization can occur under acidic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Polyphosphoric Acid | Polyphosphoric acid at 280°C for 5 hours | Iminodibenzyl | ~92% |

Mechanism :

-

The diamino intermediate undergoes intramolecular cyclization, facilitated by polyphosphoric acid, to form a seven-membered azepine ring .

Comparison of Reaction Pathways

| Reaction Type | Key Features | Applications |

|---|---|---|

| Reduction | High yields (~85–92%), versatile catalysts | Production of diamine intermediates |

| Cyclization | Requires polyphosphoric acid, high-temperature | Synthesis of iminodibenzyl derivatives |

| Nitration | Industrial-scale processes, controlled conditions | Manufacturing of the parent compound |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2,2'-Dimethyl-4,4'-dinitrobibenzyl is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations due to its reactive nitro groups.

- Mechanistic Studies : The compound is employed in studies investigating reaction mechanisms and kinetics, providing insights into the behavior of nitro compounds in organic reactions.

Biology

- Antimicrobial Activity : Research indicates that 2,2'-Dimethyl-4,4'-dinitrobibenzyl exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

- Anticancer Potential : The compound has been explored for its anticancer properties. In vitro assays on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of exposure. The mechanism appears to involve the induction of apoptosis in cancer cells.

Medicine

- Drug Development : Due to its unique chemical structure and reactivity, 2,2'-Dimethyl-4,4'-dinitrobibenzyl is being investigated as a potential drug candidate. Its ability to form reactive intermediates may lead to novel therapeutic agents targeting specific biological pathways.

Industrial Applications

- Production of Dyes and Polymers : The compound is used in the industrial synthesis of dyes and polymers. Its reactivity allows for the development of materials with specific properties tailored for various applications.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Evaluated efficacy against Staphylococcus aureus and Escherichia coli, showing MIC values of 32 µg/mL. |

| Anticancer Activity | In vitro studies on MCF-7 cells revealed an IC50 value of 25 µM after 48 hours. |

Limitations of Current Research

While promising results have emerged regarding the biological activities of 2,2'-Dimethyl-4,4'-dinitrobibenzyl, several limitations exist:

- In Vitro vs. In Vivo Studies : Most research has been conducted in vitro; therefore, further studies are needed to evaluate the compound's efficacy and safety in vivo.

- Mechanistic Understanding : The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. More research is required to elucidate the molecular targets and pathways involved.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-4,4’-dinitrobibenzyl depends on its chemical reactivity. The nitro groups can participate in redox reactions, while the methyl groups can undergo oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Dinitrobibenzyl (C₁₄H₁₂N₂O₄)

- Structure : Lacks methyl groups at the 2,2'-positions but shares the 4,4'-dinitro substitution pattern.

- Properties: Molecular weight: 272.2561 g/mol . Stability: Undergoes reduction to 4,4'-diaminobibenzyl, a precursor for antifungal agents . Reactivity: Forms coordination polymers and metal-organic frameworks (MOFs) via nitro group interactions .

- Comparison : The absence of 2,2'-methyl groups in 4,4'-dinitrobibenzyl reduces steric hindrance, facilitating intermolecular interactions and higher solubility in polar solvents. However, the nitro groups at 4,4'-positions enhance thermal stability compared to ortho-substituted analogs .

2,2',4,4',6,6'-Hexanitrobibenzyl

- Structure : Features nitro groups at all ortho and para positions (2,2',4,4',6,6').

- Properties: Reactivity: Converts to hexanitrostilbene (HNS) via base-induced dehydrogenation, achieving >90% yield under optimized conditions . Kinetic Behavior: Dehydrogenation proceeds via monoanion oxidation, with ortho-nitro groups generally hindering reactivity. However, the fully nitrated structure exhibits exceptional stability and energetic properties .

- The methyl groups in the latter may mitigate sensitivity to detonation while retaining nitro-related reactivity .

4,4'-Dimethylbenzil (C₁₆H₁₄O₂)

- Structure : A benzil derivative with methyl groups at 4,4'-positions and ketone functionalities.

- Properties :

- Comparison : Unlike nitro-substituted bibenzyls, 4,4'-dimethylbenzil’s electron-donating methoxy groups enhance photochemical activity. The ketone groups also enable chelation with metals, a feature absent in nitro analogs .

Dimethyl 2,2'-Dinitrobiphenyl-4,4'-dicarboxylate (C₁₆H₁₂N₂O₈)

- Structure : A biphenyl derivative with nitro (2,2') and ester (4,4') groups.

- Properties :

- Comparison : The ester groups in this compound enhance solubility in organic solvents compared to nitro-only bibenzyls. However, steric hindrance from 2,2'-nitro groups limits its use in flexible polymer matrices .

Key Comparative Data Table

*Note: Properties for 2,2'-Dimethyl-4,4'-dinitrobibenzyl are inferred from structural analogs.

Biological Activity

2,2'-Dimethyl-4,4'-dinitrobibenzyl (C16H16N2O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential applications.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.3092 g/mol

- IUPAC Name : 2,2'-Dimethyl-4,4'-dinitrobibenzyl

The biological activity of 2,2'-Dimethyl-4,4'-dinitrobibenzyl is primarily attributed to its nitro groups, which can participate in redox reactions. These reactions may lead to the formation of reactive intermediates that interact with cellular components, potentially triggering cytotoxic effects in cancer cells or inhibiting microbial growth. The exact molecular targets and pathways are still under investigation.

Antimicrobial Properties

Research indicates that 2,2'-Dimethyl-4,4'-dinitrobibenzyl exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's mechanism may involve disrupting cell membrane integrity or interfering with essential metabolic processes.

Anticancer Properties

Studies have also highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The cytotoxic effects are often evaluated using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), which measures cell viability and proliferation.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of 2,2'-Dimethyl-4,4'-dinitrobibenzyl against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial properties .

- Anticancer Activity : In a separate study on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 25 µM after 48 hours of exposure .

Experimental Methods

| Method | Description |

|---|---|

| MTT Assay | Measures cell viability by assessing mitochondrial activity in live cells. |

| Colony Forming Assays | Evaluates the ability of cells to proliferate and form colonies in soft agar. |

| Scratch Assay | Assesses cell migration and wound healing capabilities in cultured cells. |

Limitations of Current Research

While the initial findings are promising, several limitations exist:

- In vitro vs. In vivo : Most studies have been conducted in vitro; thus, further research is needed to evaluate the compound's efficacy and safety in vivo.

- Mechanistic Understanding : The precise mechanisms by which 2,2'-Dimethyl-4,4'-dinitrobibenzyl exerts its biological effects remain largely unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Dimethyl-4,4'-dinitrobibenzyl, and what are the critical optimization parameters?

- Methodology : The compound can be synthesized via nitration and reduction steps starting from bibenzyl derivatives. For example, 4,4'-dinitrobibenzyl (a structurally analogous compound) is prepared by nitrating benzil derivatives, followed by reduction to yield intermediates like 4,4'-diaminobibenzyl . Methylation steps (e.g., using dimethylating agents like methyl iodide under basic conditions) would introduce the 2,2'-dimethyl groups.

- Key Parameters :

- Temperature control during nitration to avoid over-oxidation.

- Solvent choice (e.g., acetic acid or sulfuric acid for nitration).

- Purification via recrystallization or column chromatography to isolate diastereomers, if present .

Q. How can IR and NMR spectroscopy be utilized to confirm the structure of 2,2'-Dimethyl-4,4'-dinitrobibenzyl?

- IR Analysis :

- Nitro groups (NO₂) exhibit strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- Methyl C-H stretches appear at ~2850–2960 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Methyl protons resonate as a singlet at δ 2.3–2.5 ppm . Aromatic protons adjacent to nitro groups show deshielded signals at δ 8.0–8.5 ppm .

- ¹³C NMR : Nitro-substituted carbons appear at ~145–150 ppm , while methyl carbons are at ~20–25 ppm .

Advanced Research Questions

Q. What strategies are effective in resolving diastereomers or conformational isomers of 2,2'-Dimethyl-4,4'-dinitrobibenzyl during synthesis?

- Chromatographic Separation : Repeated column chromatography using silica gel with ethyl acetate/hexane gradients can isolate diastereomers .

- Crystallographic Analysis : Single-crystal X-ray diffraction (employing SHELX software for refinement) confirms absolute configurations .

- NMR-Based Assignment : Distinct splitting patterns (e.g., quartets for C(5)-H protons in thiazolidinone derivatives) help assign trans/cis configurations .

Q. How does 2,2'-Dimethyl-4,4'-dinitrobibenzyl perform as a ligand in coordination chemistry, and what are its photophysical properties?

- Coordination Behavior : The dimethyl and nitro groups enhance electron-withdrawing effects, stabilizing metal complexes. For example, analogous 4,4'-dimethyl-2,2'-bipyridine forms stable Ru(II) and Cu(I) complexes with tunable redox properties .

- Photophysical Applications :

- Ru(II) complexes with dimethyl-substituted ligands exhibit red-shifted absorption bands (e.g., λmax ~450–500 nm ) due to ligand-to-metal charge transfer (LMCT) transitions .

- Luminescence quenching studies can probe electron-transfer mechanisms in catalytic systems.

Q. What are the structure-activity relationships (SAR) for 2,2'-Dimethyl-4,4'-dinitrobibenzyl derivatives in antifungal studies?

- Experimental Design :

- In Vitro Assays : Test derivatives against fungi like Fusarium oxysporum using agar dilution methods. Compare minimum inhibitory concentrations (MICs) to commercial fungicides (e.g., Dithane M-45) .

- SAR Insights :

- Nitro groups enhance electrophilicity, improving binding to fungal enzymes.

- Methyl groups reduce solubility but increase lipid membrane permeability .

Methodological Notes

- Contradiction Handling : Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from impurities or conformational flexibility. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Stability Considerations : Store the compound in dark, anhydrous conditions to prevent nitro group degradation. Monitor decomposition via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.